molecular formula C19H12F3N3O3S B11431833 9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431833
M. Wt: 419.4 g/mol
InChI Key: MZBWWIFCSCXUGC-UHFFFAOYSA-N
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Description

9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethoxy group, which is known to impart significant pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy-containing reagents under specific conditions to ensure the incorporation of the trifluoromethoxy group.

    Attachment of the carboxamide group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where trifluoromethoxy-containing compounds have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound to its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
  • ®-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide

Uniqueness

The uniqueness of 9-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide lies in its specific structural features, particularly the combination of the trifluoromethoxy group and the pyrido[1,2-a]thieno[2,3-d]pyrimidine core. This combination imparts unique pharmacological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H12F3N3O3S

Molecular Weight

419.4 g/mol

IUPAC Name

10-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H12F3N3O3S/c1-10-3-2-8-25-15(10)24-17-13(18(25)27)9-14(29-17)16(26)23-11-4-6-12(7-5-11)28-19(20,21)22/h2-9H,1H3,(H,23,26)

InChI Key

MZBWWIFCSCXUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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